3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and aromatic rings in its structure suggests that it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of action
Thiophene and pyrazole derivatives have been reported to interact with a wide range of biological targets. For instance, some thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . Pyrazoles are also known to interact with various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and cannabinoid receptors.
Mode of action
The mode of action of thiophene and pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some thiophene derivatives can inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators .
Biochemical pathways
Thiophene and pyrazole derivatives can affect various biochemical pathways. For instance, by inhibiting the activity of enzymes involved in inflammation, thiophene derivatives can modulate the inflammatory response .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene and pyrazole derivatives can vary widely depending on their specific structure. Some thiophene derivatives are known to be well absorbed and distributed in the body, while others may be extensively metabolized or rapidly excreted .
Result of action
The molecular and cellular effects of thiophene and pyrazole derivatives can include reduced inflammation, modulation of neurotransmitter release, inhibition of cell proliferation, and induction of cell death, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-step reactions that include the formation of the thiophene, pyrazole, and piperidine rings, followed by their coupling.
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Coupling Reactions: The final step involves coupling the thiophene, pyrazole, and piperidine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Substituted piperidines.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain pyrazole rings and are used as anti-inflammatory and anti-obesity agents, respectively.
Piperidine Derivatives: Compounds such as piperine and risperidone contain piperidine rings and are used as bioenhancers and antipsychotic agents, respectively.
Uniqueness
3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is unique due to the combination of thiophene, pyrazole, and piperidine rings in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Biological Activity
The compound 3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a novel derivative that combines the pharmacological properties of piperidine, thiophene, and pyrazole moieties. These structural components are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound based on recent research findings.
Structural Overview
The compound can be represented as follows:
This structure features a piperidine ring linked to a pyrazole derivative that contains a thiophene substituent. The combination of these functional groups is hypothesized to enhance its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and thiophene rings. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for structurally related compounds, indicating strong antibacterial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 0.22 | Antibacterial |
Related Compound B | 0.25 | Antibacterial |
Anti-inflammatory Properties
The pyrazole moiety has been associated with anti-inflammatory effects. In vitro studies have demonstrated that compounds containing this scaffold can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, docking studies suggest that similar pyrazole derivatives can effectively bind to targets involved in inflammatory pathways .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely documented. Compounds with similar structures have shown activity against several cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer) with IC50 values ranging from 10 to 50 μM depending on the specific derivative . Molecular docking studies indicate that these compounds may interact with key proteins involved in cancer progression.
Case Study 1: Antimicrobial Evaluation
In a comparative study involving various pyrazole derivatives, the compound exhibited notable antimicrobial efficacy. The study employed both MIC and MBC (minimum bactericidal concentration) assays to evaluate effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that the compound significantly inhibited biofilm formation, a critical factor in bacterial virulence .
Case Study 2: Anti-inflammatory Mechanism
A molecular docking study revealed that the compound binds effectively to cyclooxygenase enzymes (COX), which play a pivotal role in inflammation. The binding affinity was comparable to known anti-inflammatory drugs, suggesting potential therapeutic applications in treating inflammatory diseases .
Research Findings Summary
The biological activity of This compound is supported by various studies indicating its potential as an antimicrobial and anti-inflammatory agent with anticancer properties. The following table summarizes key findings from recent research:
Properties
IUPAC Name |
3-[(4-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-11(6-14-4-1)8-16-9-13(7-15-16)12-3-5-17-10-12/h3,5,7,9-11,14H,1-2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAJCLVSZLVHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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